Norfenfluramine hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Norfenfluramine hydrochloride, a derivative of the amphetamine family, primarily targets serotonin and norepinephrine receptors . It is a potent agonist of the 5-HT 2A, 5-HT 2B, and 5-HT 2C receptors . These receptors play a crucial role in the regulation of mood, appetite, and sleep .
Mode of Action
Norfenfluramine interacts with its targets by releasing serotonin and norepinephrine . This interaction leads to an increase in extracellular serotonin levels, modulation of serotonergic and other neurologic receptors, and control of neurotransmission . The compound’s action on the 5-HT 2B receptors on heart valves leads to a characteristic pattern of heart failure following proliferation of cardiac fibroblasts on the tricuspid valve, known as cardiac fibrosis .
Biochemical Pathways
The primary biochemical pathway affected by Norfenfluramine involves the serotonin and norepinephrine neurotransmitter systems . By acting as a releasing agent for these neurotransmitters, Norfenfluramine affects the balance between excitatory (glutamatergic) and inhibitory (γ-aminobutyric acid [GABA]-ergic) neural networks .
Pharmacokinetics
Norfenfluramine is metabolized primarily in the liver by various cytochrome P450 enzymes, including CYP1A2, CYP2B6, CYP2D6, CYP2C9, CYP2C19, and CYP3A4/5 . This metabolism results in the formation of the major active metabolite norfenfluramine and several other minor inactive metabolites . The pharmacokinetics of Norfenfluramine involves rapid metabolism to norfenfluramine, which is also pharmacologically active .
Result of Action
The result of Norfenfluramine’s action is an increase in extracellular serotonin levels, which can effectively treat pharmacoresistant seizures . Its action on 5-ht 2b receptors on heart valves can lead to cardiac fibrosis, a pattern of heart failure following the proliferation of cardiac fibroblasts on the tricuspid valve .
Biochemical Analysis
Biochemical Properties
Norfenfluramine hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. It behaves as a serotonin and norepinephrine releasing agent . It is also a potent agonist for 5-HT 2A, 5-HT 2B, and 5-HT 2C receptors . This interaction with the serotonin receptors plays a significant role in its biochemical reactions .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by modulating neurotransmission . It increases extracellular serotonin levels, which can have various effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules and its effects on gene expression. It is a substrate for the SERT transporter, and the transport of this compound results in a reversal of SERT transport and an increase in extracellular 5-HT .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, plasma elimination half-life values for norfenfluramine in normal adult volunteers are 23 hours . This suggests that the compound has a relatively long-lasting effect on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, (+)-FFA, (−)-FFA and (+)-norFFA displayed significant antiepileptic effects in a preclinical model . This suggests that these compounds actively contribute to the clinical efficacy of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily by CYP1A2, CYP2B6, CYP2D6, CYP2C9, CYP2C19, and CYP3A4/5 to yield the major active metabolite norfenfluramine and several other minor inactive metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is a substrate for the SERT transporter . The transport of this compound results in a reversal of SERT transport and an increase in extracellular 5-HT .
Preparation Methods
The synthesis of norfenfluramine hydrochloride involves several steps:
Hydrolysis of 2-(3-(trifluoromethyl)phenyl)acetonitrile: This step produces 2-(3-(trifluoromethyl)phenyl)acetic acid.
Reaction with acetic anhydride and a catalyst: This step converts the acid to 1-(3-(trifluoromethyl)phenyl)propan-2-one.
Reductive amination with ethylamine: Using a borohydride reducing agent, this step produces norfenfluramine
Chemical Reactions Analysis
Norfenfluramine hydrochloride undergoes various chemical reactions:
Oxidation: This reaction can lead to the formation of different oxidized metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.
Major Products: The primary products formed from these reactions include various substituted amphetamines and their derivatives
Scientific Research Applications
Norfenfluramine hydrochloride has several scientific research applications:
Chemistry: It is used to study the behavior of serotonin and norepinephrine releasing agents.
Biology: Researchers use it to understand the effects of serotonin receptor agonists on biological systems.
Medicine: It is studied for its potential therapeutic effects and side effects, particularly in relation to its parent compound, fenfluramine.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug metabolism
Comparison with Similar Compounds
Norfenfluramine hydrochloride is similar to other compounds in the amphetamine family, such as:
Fenfluramine: The parent compound, which also acts as a serotonin releasing agent.
Benfluorex: Another compound that metabolizes to norfenfluramine.
Flucetorex: A related compound with similar pharmacological properties
This compound is unique due to its potent agonist activity at multiple serotonin receptors and its significant effects on serotonin and norepinephrine release.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13;/h2-4,6-7H,5,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDLOFBRTWNFAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90986561 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90986561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
673-18-7 | |
Record name | Norfenfluramine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=673-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norfenfluramine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[3-(Trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90986561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORFENFLURAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3005782T7P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While Norfenfluramine hydrochloride is a close analog of Fenfluramine, research indicates it might have a distinct impact on brain serotonin (5-HT) levels compared to its parent compound and p-chloroamphetamine. Studies using the accumulation of 5-hydroxytryptophan (5-HTP) after decarboxylase inhibition as a measure of serotonin turnover found that Norfenfluramine, like Fenfluramine and p-chloroamphetamine, led to a decreased accumulation of 5-HTP []. This suggests that all three compounds ultimately decrease serotonin turnover in the brain, although the exact mechanisms and timeframe of these effects might differ between the substances.
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